molecular formula C21H17Cl2N3 B7727015 MFCD04064402

MFCD04064402

Número de catálogo: B7727015
Peso molecular: 382.3 g/mol
Clave InChI: CSOSRVKGWFIACQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Based on analogous MDL-classified compounds (e.g., ), such identifiers typically correspond to organoboron or heterocyclic aromatic compounds used in pharmaceutical or materials research. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 53052-06-5 (MDL: MFCD01089040) share features such as boronic acid groups or nitrogen-oxygen-sulfur heterocycles, which are critical in Suzuki-Miyaura coupling or medicinal chemistry applications .

Key inferred properties of MFCD04064402 (assuming structural similarity to and ):

  • Molecular Weight: ~200–235 g/mol (common range for boronic acids or heterocycles).
  • Functional Groups: Likely halogenated aryl or heteroaryl boronic acids.
  • Applications: Potential use in cross-coupling reactions, drug intermediates, or agrochemicals.

Propiedades

IUPAC Name

N-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3/c1-13-20(16-6-2-3-7-18(16)25-13)21(26-19-8-4-5-11-24-19)15-10-9-14(22)12-17(15)23/h2-12,21,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOSRVKGWFIACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD04064402” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In industrial settings, the production of “MFCD04064402” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to control reaction conditions and ensure consistency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

“MFCD04064402” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “MFCD04064402” into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD04064402” typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

“MFCD04064402” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of various industrial products and materials.

Mecanismo De Acción

The mechanism by which “MFCD04064402” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparación Con Compuestos Similares

Structural Similarity

The following compounds are structurally analogous to MFCD04064402, based on substitution patterns and functional groups:

Compound (CAS/MDL) Molecular Formula Structural Features Similarity Score
1046861-20-4 (MFCD13195646) C₆H₅BBrClO₂ Bromo-chloro-substituted boronic acid 0.87
53052-06-5 (MFCD01089040) C₆H₄N₂OS Thiazolo[4,5-b]pyridine derivative 0.78
1761-61-1 (MFCD00003330) C₇H₅BrO₂ Brominated benzoic acid derivative 0.71

Key Observations :

  • Halogenation : Bromine and chlorine substituents enhance electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Heterocycles : Nitrogen-sulfur rings (e.g., MFCD01089040) improve binding affinity in drug targets .

Physicochemical Properties

Comparative data for solubility, lipophilicity (Log P), and bioavailability:

Compound Solubility (mg/mL) Log P (XLOGP3) GI Absorption BBB Permeability Bioavailability Score
MFCD13195646 0.24 2.15 High Yes 0.55
MFCD01089040 1.52 1.64 Moderate No 0.55
MFCD00003330 0.69 2.63 Low No 0.55

Analysis :

  • Solubility : MFCD01089040’s higher solubility (1.52 mg/mL) correlates with its heterocyclic polar groups, favoring aqueous environments .
  • Log P : MFCD00003330’s elevated Log P (2.63) indicates lipophilicity, suitable for membrane penetration but limiting water solubility .

Implications :

  • CYP Inhibition : MFCD01089040’s moderate CYP inhibition risk necessitates caution in drug design to avoid metabolic interference .

Discussion of Key Findings

  • Structural vs. Functional Trade-offs : Halogenated boronic acids (e.g., MFCD13195646) excel in coupling reactions but face solubility challenges, whereas heterocycles (e.g., MFCD01089040) offer better solubility at the cost of CYP interactions .
  • Safety vs. Efficacy : Brenk alerts in MFCD13195646 highlight the need for structural modifications to mitigate toxicity without compromising reactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.